molecular formula C16H23N5O3S B2711401 1,3,5-trimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide CAS No. 2034401-16-4

1,3,5-trimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2711401
CAS No.: 2034401-16-4
M. Wt: 365.45
InChI Key: CRAYRWKZFBPTLP-HDJSIYSDSA-N
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Description

1,3,5-trimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a potent, systemically available, non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory and pain conditions, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its natural anti-inflammatory and analgesic effects at the site of inflammation . This compound is part of a novel class of inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide structural core and exhibits low nanomolar inhibitory activity against human NAAA (IC₅₀ = 0.042 μM) . Its favorable drug-like profile, including good biochemical and pharmacokinetic properties, makes it a valuable pharmacological tool for preclinical research into chronic inflammatory diseases, neurodegenerative conditions, and pain disorders . The compound is offered with the CAS Number 2034401-16-4 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,3,5-trimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11-15(12(2)21(3)19-11)25(22,23)20-13-5-7-14(8-6-13)24-16-17-9-4-10-18-16/h4,9-10,13-14,20H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAYRWKZFBPTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3,5-trimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonamide group and a pyrimidin-2-yloxy moiety. Its structural formula can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 298.37 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to the target compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been tested against a range of bacterial strains including E. coli and S. aureus. In vitro studies revealed that certain modifications to the pyrazole structure enhanced antibacterial activity significantly, suggesting that the presence of specific substituents can optimize efficacy against resistant strains .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to the target structure have been evaluated for their ability to inhibit cancer cell proliferation in various assays. Notably, some derivatives exhibited IC50 values in the micromolar range against different cancer cell lines, indicating substantial cytotoxic effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
  • Cytokine Modulation : The ability to modulate cytokine production plays a crucial role in their anti-inflammatory effects.
  • DNA Interaction : Some studies suggest that certain pyrazoles may interact with DNA or RNA synthesis pathways, contributing to their anticancer properties .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition) at 10 µM concentration .
Burguete et al. (2015)Investigated antibacterial activity; certain compounds showed enhanced efficacy against E. coli and S. aureus .
Chovatia et al. (2017)Evaluated anti-tubercular properties; several compounds exhibited promising results against Mycobacterium tuberculosis strains .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents. For instance, compounds in this class have demonstrated efficacy against various viruses such as influenza and HIV. Specific derivatives have shown IC50 values in the nanomolar range against these viruses, indicating their strong inhibitory effects .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The incorporation of the pyrimidine moiety may enhance selectivity towards cancer cells while minimizing effects on normal cells. Some studies suggest that these compounds can induce apoptosis in cancer cell lines .

Anti-inflammatory Properties

Sulfonamides are often associated with anti-inflammatory effects. This compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases.

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral properties of various pyrazole compounds, one derivative exhibited significant activity against the respiratory syncytial virus (RSV) with an EC50 value significantly lower than standard antiviral treatments .
  • Cancer Cell Line Studies : A series of experiments conducted on breast cancer cell lines revealed that certain pyrazole derivatives could inhibit cell proliferation effectively. The mechanism was linked to the modulation of signaling pathways critical for cell survival .

Data Tables

Application Area Efficacy IC50/EC50 Values Reference
Antiviral ActivityHigh0.02 - 0.12 µM
Anticancer ActivityModerate10 - 100 µM
Anti-inflammatoryPotentialNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share structural or functional similarities, enabling a comparative analysis:

N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25, )

  • Structure : Pyridine-sulfonamide core with 3,4,5-trimethylpyrazole and 4-chlorophenyl carbamoyl groups.
  • Key Data :
    • Yield: 75%
    • Melting Point: 178–182°C
    • IR: SO₂ bands at 1384, 1363, 1170 cm⁻¹; C=O at 1727 cm⁻¹ .
  • Comparison : Lacks the cyclohexyl scaffold and pyrimidinyloxy group present in the target compound. The pyridine ring may reduce conformational flexibility compared to the cyclohexyl backbone.

3,5-Dimethyl-N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (Compound 17, )

  • Structure : Cyclohexyl-sulfonamide with pyrazin-2-yloxy and 3,5-dimethylpyrazole groups.
  • Key Data :
    • Yield: 55%
    • IR: NH stretch at 3344 cm⁻¹; SO₂ at 1385, 1164 cm⁻¹ .
  • Comparison: Replaces pyrimidine with pyrazine in the cyclohexyl substituent.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()

  • Structure : Chromene-fused pyrazolopyrimidine core with benzenesulfonamide and isopropyl groups.
  • Key Data :
    • Yield: 44%
    • Melting Point: 211–214°C
    • Mass: 616.9 (M⁺) .

1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide ()

  • Structure : Difluoromethylpyrazole sulfonamide with a nitro-pyrazole propyl chain.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Yield Melting Point (°C) Notable Spectral Features
Target Compound Pyrazole-4-sulfonamide 1,3,5-Trimethylpyrazole, Pyrimidinyloxy-cyclohexyl N/A N/A IR: Expected SO₂ (~1350–1150 cm⁻¹)
Compound 25 Pyridine-sulfonamide 3,4,5-Trimethylpyrazole, 4-Chlorophenyl 75% 178–182 IR: C=O (1727 cm⁻¹), SO₂ (1170 cm⁻¹)
Compound 17 Pyrazole-4-sulfonamide 3,5-Dimethylpyrazole, Pyrazinyloxy-cyclohexyl 55% N/A IR: NH (3344 cm⁻¹), SO₂ (1164 cm⁻¹)
Chromene-Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Chromene, Fluorophenyl, Isopropyl 44% 211–214 Mass: 616.9 (M⁺)
Difluoromethyl-Nitro Pyrazole-4-sulfonamide Difluoromethyl, Nitropyrazole-propyl N/A N/A N/A

Key Research Findings

  • Substituent Effects : Bulky groups (e.g., chromene in ) reduce synthetic yields but may enhance target specificity. Electron-withdrawing groups (e.g., nitro in ) improve stability .
  • Heterocyclic Moieties : Pyrimidinyloxy groups (target compound) offer hydrogen-bonding sites absent in pyrazine analogs (Compound 17), suggesting enhanced interactions with biological targets .

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